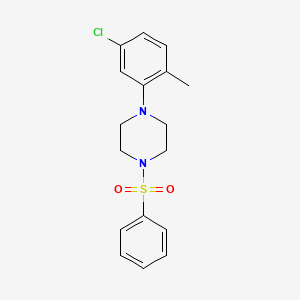

4-(5-Chloro-2-methylphenyl)-1-(phenylsulfonyl)piperazine

Description

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-(5-chloro-2-methylphenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O2S/c1-14-7-8-15(18)13-17(14)19-9-11-20(12-10-19)23(21,22)16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTGPKZBYVWSKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-methylphenyl)-1-(phenylsulfonyl)piperazine typically involves the reaction of 5-chloro-2-methylphenylamine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of 5-chloro-2-methylphenylamine attacks the sulfonyl chloride, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The phenylsulfonyl group undergoes oxidation to form sulfoxide or sulfone derivatives. This reaction is critical for modifying electron-withdrawing properties and enhancing metabolic stability.

-

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxide intermediates before further conversion to sulfones under stronger conditions .

Nucleophilic Substitution at Piperazine Nitrogen

The secondary nitrogen in the piperazine ring participates in alkylation and acylation reactions, enabling diversification of the core structure.

Alkylation

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| 2,2,2-Trifluoroethyl iodide | K₂CO₃, DMF, 80°C, 8 hrs | N-Alkylated piperazine derivative | 65–78% |

| Benzyl bromide | Et₃N, THF, RT, 24 hrs | Benzylated piperazine analog | 55–60% |

Acylation

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine, DCM, 0°C → RT, 4 hrs | N-Acetylated derivative | 80–90% |

| 4-Fluorobenzoyl chloride | Et₃N, DCM, RT, 12 hrs | Acylated sulfonamide | 32–40% |

-

Key Note : Steric hindrance from the phenylsulfonyl group limits reactivity at the adjacent nitrogen atom, favoring substitution at the distal position .

Sulfonamidation and Sulfonyl Group Modifications

The phenylsulfonyl group participates in displacement reactions with nucleophiles, enabling linker diversification.

| Reaction | Conditions | Products | Yield |

|---|---|---|---|

| Thiol displacement | RSH, K₂CO₃, DMF, 100°C, 12 hrs | Thioether derivatives | 50–65% |

| Amine coupling | RNH₂, EDCI, HOBt, DCM, RT, 24 hrs | Sulfonamide-linked analogs | 30–45% |

-

Example : Reaction with 4-aminobenzenethiol under basic conditions yields a disulfide-bridged dimer .

Aromatic Ring Functionalization

The 5-chloro-2-methylphenyl substituent undergoes electrophilic substitution, primarily at the para position relative to the chlorine atom.

| Reaction | Conditions | Products | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hrs | 4-Nitro-5-chloro-2-methylphenyl derivative | 40–50% |

| Bromination | Br₂, FeBr₃, DCM, RT, 6 hrs | 4-Bromo-5-chloro-2-methylphenyl analog | 60–70% |

-

Regioselectivity : Directed by the electron-withdrawing chlorine atom, substitutions occur at the para position.

Reduction Reactions

The sulfonyl group can be reduced to thioether or thiol derivatives under specific conditions.

Cross-Coupling Reactions

The chloro substituent enables palladium-catalyzed coupling reactions for biaryl synthesis.

Scientific Research Applications

Scientific Research Applications

The applications of 4-(5-Chloro-2-methylphenyl)-1-(phenylsulfonyl)piperazine can be categorized into several key areas:

Medicinal Chemistry

- Antiproliferative Agent : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown IC50 values suggesting strong efficacy in inhibiting cell growth.

- Antioxidant Properties : The compound may possess antioxidant capabilities, which could be beneficial in treating oxidative stress-related diseases.

- Mechanism of Action : Studies have focused on its interaction with specific molecular targets, such as enzymes or receptors involved in cancer proliferation pathways. Preliminary findings suggest effective binding to these targets, indicating potential therapeutic applications.

- Antimicrobial Activity : The compound has demonstrated moderate to high antimicrobial activity against various bacterial strains while maintaining a favorable safety profile with minimal hemolytic effects on human red blood cells.

Chemical Synthesis

- Building Block for Complex Molecules : It serves as a crucial building block in the synthesis of more complex organic molecules, facilitating the development of new drugs and materials.

Case Studies and Research Findings

Several studies have documented the biological activity and potential applications of this compound:

- Antiproliferative Effects : In vitro studies have shown significant inhibition of cell proliferation in various cancer cell lines, supporting its role as an anticancer agent.

- Antimicrobial Testing : In vitro assays revealed that the compound exhibits moderate to high antimicrobial activity against tested bacterial strains, indicating its potential use in developing new antimicrobial agents.

- Mechanistic Studies : Molecular docking studies indicate that the compound effectively binds to target enzymes involved in cancer metabolism, reinforcing its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-methylphenyl)-1-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table compares 4-(5-Chloro-2-methylphenyl)-1-(phenylsulfonyl)piperazine with structurally related piperazine derivatives:

Key Observations :

- Sulfonamide vs.

- Chloro-Methylphenyl vs. Dichlorophenyl : The 5-chloro-2-methylphenyl group balances lipophilicity and steric effects, whereas dichlorophenyl (compound ) may reduce solubility due to higher halogen content .

- Trimethoxybenzyl vs. Phenylsulfonyl : The trimethoxybenzyl group (compound 3b) likely improves solubility but may reduce blood-brain barrier penetration compared to the phenylsulfonyl group .

Biological Activity

4-(5-Chloro-2-methylphenyl)-1-(phenylsulfonyl)piperazine is a synthetic organic compound belonging to the piperazine class. Its unique structure, characterized by a piperazine ring substituted with a phenylsulfonyl group and a 5-chloro-2-methylphenyl moiety, suggests significant biological potential. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is . The structural features include:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms.

- Phenylsulfonyl Group : Enhances solubility and biological activity.

- Chloro-Substituted Aromatic Ring : May influence pharmacological properties.

Biological Activities

Research indicates that this compound exhibits various biological activities, primarily in the fields of oncology and microbiology.

Anticancer Activity

Studies have shown that this compound possesses antiproliferative properties , demonstrating effectiveness against multiple cancer cell lines. For instance, it has been reported to inhibit cell growth in human breast cancer (MCF-7) and lung cancer (A549) models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, mediated by interactions with specific molecular targets involved in cancer proliferation pathways.

Antioxidant Properties

The compound may also exhibit antioxidant activity , which is crucial for combating oxidative stress-related diseases. Preliminary assays suggest that it can scavenge free radicals, thereby reducing cellular damage.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects . It shows promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes, leading to increased permeability and eventual cell lysis.

The biological effects of this compound are attributed to its interactions with specific enzymes or receptors. For example:

- Enzyme Inhibition : It may inhibit enzymes involved in DNA replication and repair in cancer cells.

- Receptor Modulation : The compound could interact with receptors that regulate apoptosis, enhancing the therapeutic effects against tumors .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar piperazine derivatives is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Chlorophenyl)-piperazine | Chlorophenyl substitution | Antidepressant effects |

| N-(Methylphenyl)-piperazine | Methyl substitution on phenyl | Anticancer activity |

| 1-(Isopropoxyphenyl)-piperazine | Isopropoxy substitution | Analgesic properties |

The distinct combination of substituents in this compound enhances its biological activity compared to other derivatives.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Antiproliferative Effects : In vitro studies demonstrated significant inhibition of cell proliferation in various cancer cell lines, with IC50 values indicating strong efficacy.

- Antimicrobial Testing : In vitro assays revealed that the compound exhibits moderate to high antimicrobial activity against tested bacterial strains, with minimal hemolytic effects on human red blood cells, suggesting a favorable safety profile .

- Mechanistic Studies : Molecular docking studies indicate that the compound binds effectively to target enzymes involved in cancer metabolism, supporting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(5-Chloro-2-methylphenyl)-1-(phenylsulfonyl)piperazine, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : The synthesis typically involves sequential sulfonylation and coupling reactions. A common approach includes:

Preparing the sulfonyl chloride intermediate (e.g., 5-chloro-2-methylbenzenesulfonyl chloride) via chlorosulfonation of the parent aromatic compound.

Reacting the sulfonyl chloride with piperazine in a polar aprotic solvent (e.g., dichloromethane or THF) under basic conditions (e.g., triethylamine) to form the sulfonamide bond.

Optimizing yield by controlling stoichiometry (1:1.2 molar ratio of piperazine to sulfonyl chloride) and reaction temperature (0–25°C).

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%). Reaction monitoring with TLC or HPLC is critical .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, piperazine methylene protons at δ 2.5–3.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 365.08 for C₁₇H₁₈ClN₂O₂S).

- HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water gradient, UV detection at 254 nm).

- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtained .

Q. What in vitro biological screening approaches are recommended for preliminary evaluation of its pharmacological potential?

- Methodological Answer : Initial screening should include:

- Enzyme Inhibition Assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based or colorimetric readouts (IC₅₀ determination).

- Cell Viability Assays : MTT or resazurin assays against cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (EC₅₀ values).

- Microbial Growth Inhibition : Broth microdilution for antimicrobial activity (MIC against S. aureus or E. coli).

Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) are mandatory for reliability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents in modulating target affinity?

- Methodological Answer : SAR strategies include:

- Analog Synthesis : Systematic modification of substituents (e.g., replacing chloro with fluoro or varying methyl positions).

- Biological Profiling : Testing analogs against a panel of targets (e.g., GPCRs, ion channels) to identify selectivity trends.

- Computational Modeling : Docking studies (AutoDock Vina) to predict binding modes and free energy calculations (MM-GBSA) to correlate substituent effects with affinity.

For example, replacing the 5-chloro group with nitro may enhance π-stacking in kinase active sites .

Q. What strategies are effective in resolving contradictory bioactivity data across different experimental models?

- Methodological Answer : Contradictions often arise from assay variability. Mitigation steps:

Standardize Assay Conditions : Use identical cell lines (ATCC-validated), passage numbers, and serum concentrations.

Include Orthogonal Assays : Confirm kinase inhibition via both radiometric (³²P-ATP) and fluorescence polarization assays.

Control for Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) and verify solubility via dynamic light scattering.

Statistical Validation : Use ANOVA with post-hoc tests (Tukey’s HSD) to assess significance across replicates .

Q. What advanced spectroscopic methods can characterize its dynamic behavior in solution?

- Methodological Answer :

- NMR Relaxation Studies : T₁/T₂ measurements to assess rotational correlation times and aggregation propensity.

- DOSY (Diffusion-Ordered Spectroscopy) : To determine hydrodynamic radius and detect intermolecular interactions.

- VT-NMR (Variable Temperature) : Monitor conformational changes (e.g., piperazine ring inversion) across 25–60°C.

For example, VT-¹H NMR can reveal restricted rotation in the sulfonyl group at low temperatures .

Q. How to develop predictive models for its metabolic stability using in vitro assays?

- Methodological Answer : A tiered approach:

Microsomal Incubations : Incubate with human liver microsomes (HLM, 1 mg/mL) and NADPH (1 mM). Monitor parent compound depletion via LC-MS/MS over 60 minutes.

CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to identify isoform-specific inhibition (IC₅₀).

QSAR Modeling : Train models (e.g., Random Forest) using descriptors like logP, topological surface area, and CYP450 affinity scores.

High metabolic stability (t₁/₂ > 60 min in HLM) correlates with favorable pharmacokinetics .

Q. What crystallization techniques produce high-quality crystals for X-ray analysis?

- Methodological Answer :

- Slow Evaporation : Dissolve compound in a 1:1 ethanol/ethyl acetate mixture (5 mg/mL) and allow slow evaporation at 4°C.

- Vapor Diffusion : Use sitting-drop method (2 µL compound solution + 2 µL reservoir solution) with PEG 4000 as precipitant.

- Temperature Gradients : Cycle between 20°C and 4°C to induce nucleation.

Successful crystallization requires ultra-pure compound (>99%) and degassed solvents. X-ray data collection at 100 K with Cu-Kα radiation (λ = 1.5418 Å) resolves sulfonyl group geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.